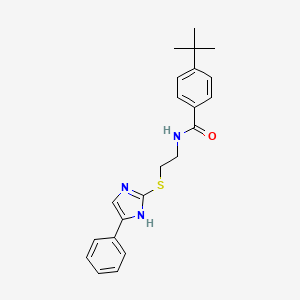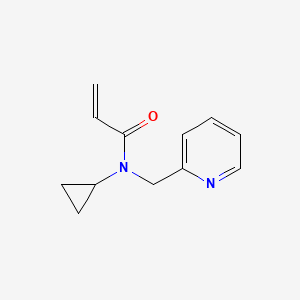
N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, a class of compounds to which “N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide” belongs, has been reported in the literature . These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(pyridin-2-yl)amides was achieved in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide” is defined by its molecular formula, C12H14N2O. Unfortunately, detailed structural information such as bond lengths and angles are not available in the search results.Chemical Reactions Analysis
The chemical reactions involving N-(pyridin-2-yl)amides have been studied . These compounds were formed from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation process involved C–C bond cleavage promoted by I2 and TBHP .Wissenschaftliche Forschungsanwendungen
Synthesis of Polysubstituted Pyrroles and Pyridines
N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide and related compounds have been utilized as intermediates in the synthesis of polysubstituted pyrroles and pyridines. This synthesis often involves the use of specific solvents like DMSO and catalysts like Cs(2)CO(3) for cyclizing to pyrroles, or CuBr for selective formation of pyridines (Cacchi et al., 2008).
Development of Spirocyclic Dihydropyridines
N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide derivatives are useful in generating spirocyclic dihydropyridines. These compounds undergo dearomatizing cyclization when treated with acylating or sulfonylating agents, potentially leading to drug-like features (Senczyszyn et al., 2013).
Formation of Pyrrolidine and Indolizidine Derivatives
The compound plays a role in formal aza-[3+2] cycloaddition reactions with cyclopropenones, leading to the formation of new pyrrolidine and indolizidine derivatives. This process is significant for its regiochemistry, influenced by the ring size and steric factors of the enaminones (Cunha et al., 2007).
Synthesis of Quinolines and Related Fused Pyridines
The compound is involved in the synthesis of quinolines and related fused pyridines through the Vilsmeier formylation of tertiary and secondary enamides, which can be substituted in various positions (Hayes & Meth–Cohn, 1979).
Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities
Enaminones, including compounds like N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide, have been used as key intermediates in synthesizing substituted pyrazoles showing potential antitumor and antimicrobial activities (Riyadh, 2011).
Synthesis of Pyrrolidine-2,3,5-triones
The compound's derivatives are employed in cyclocondensation reactions with oxalyl chloride to form new heterocyclic assemblies such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones, which are of interest in various synthetic applications (Obydennov et al., 2017).
Methodology for Synthesis of Complex Pyrrolidines
The compound is part of a methodology for the synthesis of complex pyrrolidines, a critical structure in many pharmaceuticals. This methodology involves intramolecular reactions leading to the formation of substituted pyrrolo-isoxazolidines (Jackson et al., 2008).
Zukünftige Richtungen
The future directions for research on “N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide” are not specified in the search results. Given its synthesis from α-bromoketones and 2-aminopyridine , potential areas of interest could include exploring its reactivity under different conditions, studying its potential applications, and investigating its biological activity.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12(15)14(11-6-7-11)9-10-5-3-4-8-13-10/h2-5,8,11H,1,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCDUHVPZOIRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC=CC=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

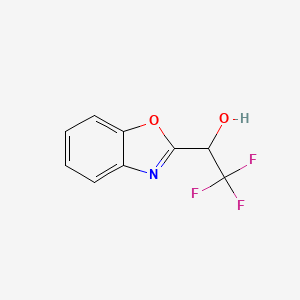
![(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2857339.png)
![6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2857345.png)
![3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2857348.png)
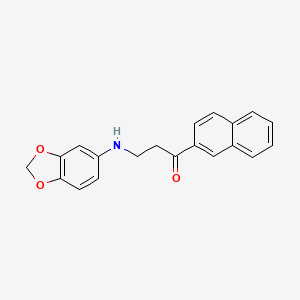
![2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2857350.png)
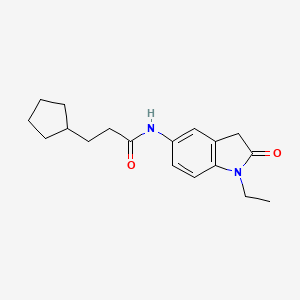
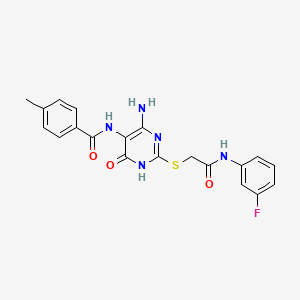
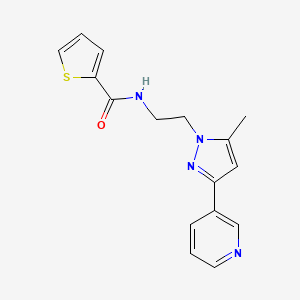
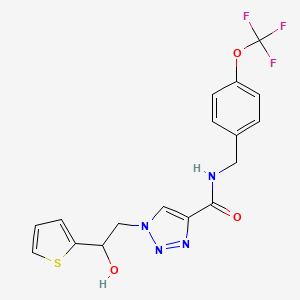
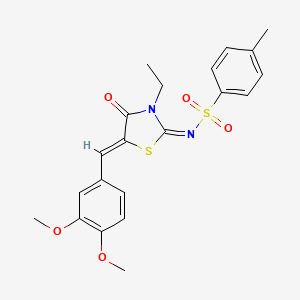
![ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2857356.png)

